1-((Trifluoromethyl)thio)propan-2-amine
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Overview
Description
1-[(Trifluoromethyl)sulfanyl]propan-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a propan-2-amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as CF3SO2Na under mild conditions . The reaction conditions often include the use of solvents like trifluoroethanol and catalysts such as trifluoroacetic acid under microwave conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing cost-effective and easily handled materials. The scalability of these methods ensures the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with modified trifluoromethyl groups.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
1-[(Trifluoromethyl)sulfanyl]propan-2-amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors and probes.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 1-[(trifluoromethyl)sulfanyl]propan-2-amine exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This interaction can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine.
Trifluoromethylated Aromatic Compounds: Compounds with trifluoromethyl groups attached to aromatic rings.
Trifluoromethylated Aliphatic Compounds: Compounds with trifluoromethyl groups attached to aliphatic chains.
Uniqueness: 1-[(Trifluoromethyl)sulfanyl]propan-2-amine is unique due to the presence of both a trifluoromethyl group and a sulfanyl group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(trifluoromethylsulfanyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLWBFMYVJFUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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